molecular formula C6H4BrFN2O4S B12071772 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide

Katalognummer: B12071772
Molekulargewicht: 299.08 g/mol
InChI-Schlüssel: FNWWTDQUJIWOEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H3BrFN2O4S It is a derivative of benzene, featuring bromine, fluorine, nitro, and sulfonamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of the bromine atom.

    Fluorination: Introduction of the fluorine atom.

    Sulfonation: Addition of the sulfonamide group.

Each of these steps requires specific reagents and conditions. For example, nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the reactions are efficient and cost-effective. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Electrophilic Substitution: Due to the presence of electron-withdrawing groups, the compound is less reactive towards electrophilic substitution compared to benzene.

    Nucleophilic Substitution: The presence of halogens (bromine and fluorine) makes it susceptible to nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid.

    Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or other reducing agents.

Major Products

    Electrophilic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Products where the halogen atoms are replaced by nucleophiles.

    Reduction: Amino derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The nitro group, being an electron-withdrawing group, can influence the reactivity of the compound. The sulfonamide group can form hydrogen bonds, which may be crucial in its interaction with biological targets. The exact pathways and molecular targets would depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both halogens (bromine and fluorine) along with the nitro and sulfonamide groups makes it a versatile compound for various chemical transformations and applications.

Eigenschaften

Molekularformel

C6H4BrFN2O4S

Molekulargewicht

299.08 g/mol

IUPAC-Name

2-bromo-4-fluoro-5-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4BrFN2O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,(H2,9,13,14)

InChI-Schlüssel

FNWWTDQUJIWOEV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Br)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.